1-(2-(Allyloxy)phenyl)ethanol

説明

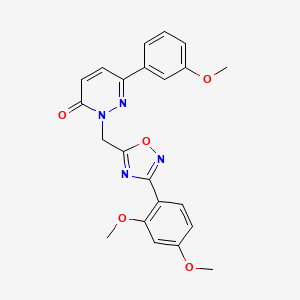

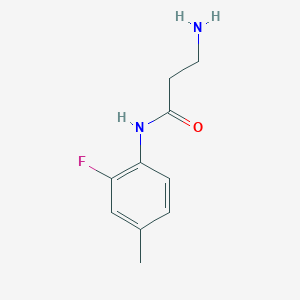

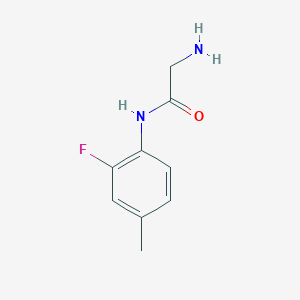

1-(2-(Allyloxy)phenyl)ethanol is a chemical compound with the molecular formula C11H14O2 . It is used for pharmaceutical testing . The compound is colorless and has a molecular weight of 178.23 .

Synthesis Analysis

The synthesis of 1-(2-(Allyloxy)phenyl)ethanol involves multiple steps . The starting material, 1-(2-hydroxyphenyl)ethan-1-one, is dissolved in ethanol, and KOH pellets are added. The solution is then stirred at room temperature .Molecular Structure Analysis

The molecular structure of 1-(2-(Allyloxy)phenyl)ethanol is characterized by an allyloxy group attached to a phenyl ring, which is further connected to an ethanol group . The InChI code for the compound is 1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10 (11)9 (2)12/h3-7,9,12H,1,8H2,2H3 .Physical And Chemical Properties Analysis

1-(2-(Allyloxy)phenyl)ethanol is a colorless liquid . It has a molecular weight of 178.23 and is stored at room temperature . Alcohols, like this compound, are known to have higher boiling points than alkanes and ethers of similar molecular mass due to the presence of hydrogen bonding .科学的研究の応用

1. Synthesis of Novel Biologically Active Heterocyclic Chalcone (AECO) “1-(2-(Allyloxy)phenyl)ethanol” is used in the multi-step synthesis of a novel biologically active heterocyclic chalcone (AECO) with an extended π-bond .

Photophysical Investigation

The compound is used in photophysical investigations. Physicochemical parameters of AECO such as molar absorption coefficient, transition dipole moments, stokes shift, oscillator strength, and fluorescence quantum yield are calculated in various solvents to see the effect of the solvent with AECO .

Interaction with Surfactants

The interaction of the AECO chromophore with cationic CTAB and anionic SDS surfactants is determined using fluorescence spectroscopy techniques . The intensity of the fluorescence spectrum increases with increasing concentrations of surfactants, suggesting a strong interaction between AECO and surfactants .

4. Analysis of Critical Micelle Concentration (CMC) The AECO chromophore can be used as an analysis tool to define the Critical Micelle Concentration (CMC) of surfactants . This interaction arises from electrostatic forces .

Antibacterial Activity

The in-vitro antibacterial activity of novel heterocyclic chalcone agents against four bacteria strains is evaluated. The results show that AECO is a better antibacterial agent against Gram-Negative Bacteria (E. coli and S. flexneri) compared to the Gram Negative Bacteria with respect to the standard drug Tetracycline .

Material Science Research

“1-(2-(Allyloxy)phenyl)ethanol” is also used in material science research . It is used in the synthesis of various materials and in the study of their properties .

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Ethanol, a related compound, is known to be harmful by ingestion, inhalation, or by skin absorption .

将来の方向性

The compound has been used for pharmaceutical testing , indicating its potential use in the development of new drugs. Additionally, a novel alkylated heterocyclic chalcone with an extended π-bond was prepared using a multi-step synthesis involving 1-(2-(Allyloxy)phenyl)ethanol . This suggests potential future directions in the synthesis of novel compounds for various applications.

特性

IUPAC Name |

1-(2-prop-2-enoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h3-7,9,12H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKYVPADAPVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Allyloxy)phenyl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B3204679.png)

![2-iodo-N-[(3-methoxyphenyl)methyl]aniline](/img/structure/B3204690.png)

![3-[(2-Methoxyethyl)amino]propanoic acid](/img/structure/B3204727.png)

![2,5-Dibromothiazolo[5,4-d]thiazole](/img/structure/B3204745.png)